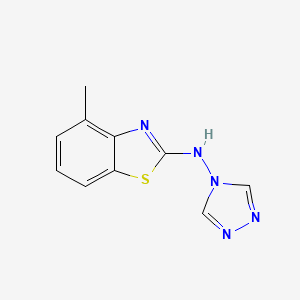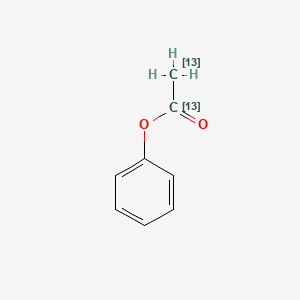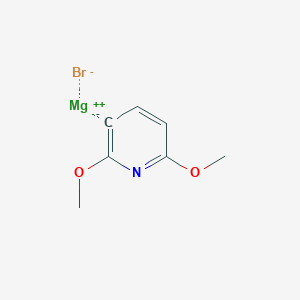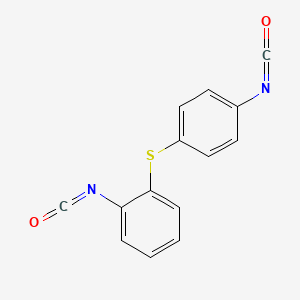
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. Subsequently, the triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds with the benzothiazole core also show diverse applications in medicinal and industrial chemistry.
Uniqueness
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple targets and exhibit a broad spectrum of activities .
Properties
Molecular Formula |
C10H9N5S |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
4-methyl-N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H9N5S/c1-7-3-2-4-8-9(7)13-10(16-8)14-15-5-11-12-6-15/h2-6H,1H3,(H,13,14) |
InChI Key |
UMUCYUOCSXOZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)



![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)


![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)

